Methyl 3-[(phenoxycarbonyl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-[(phenoxycarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with phenyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-[(phenoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-[(phenoxycarbonyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(phenoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Methyl 3-[(phenoxycarbonyl)amino]benzoate can be compared with similar compounds such as:
Methyl 2-[(phenoxycarbonyl)amino]benzoate: This compound has a similar structure but differs in the position of the phenoxycarbonyl group.
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Another structural isomer with the phenoxycarbonyl group at the para position.
Methyl 3-amino-4-[(2-(dimethylamino)ethyl)amino]benzoate: This compound has additional amino groups, making it more reactive in certain chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific structural configuration and reactivity.
Properties
IUPAC Name |
methyl 3-(phenoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-6-5-7-12(10-11)16-15(18)20-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUIJFCCDRKMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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